molecular formula C15H19BrFNO4 B13712607 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric Acid

3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric Acid

Cat. No.: B13712607
M. Wt: 376.22 g/mol
InChI Key: LVMSDPHBOSULHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric Acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a butyric acid backbone, and a substituted phenyl ring with bromine and fluorine atoms at the 2- and 5-positions, respectively. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug discovery, where the Boc group protects the amine during multi-step reactions. The halogenated phenyl ring introduces steric and electronic effects that influence reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H19BrFNO4

Molecular Weight

376.22 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19BrFNO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(17)4-5-12(9)16/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

LVMSDPHBOSULHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)Br)CC(=O)O

Origin of Product

United States

Biological Activity

3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid is a synthetic compound with significant potential in medicinal chemistry, particularly as a building block for the development of bioactive molecules. The compound is characterized by its unique molecular structure, which includes a bromo and fluorine substituent on the aromatic ring, contributing to its biological activity.

  • Molecular Formula : C15H19BrFNO4
  • Molecular Weight : 376.22 g/mol
  • IUPAC Name : 4-(2-bromo-5-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
  • Purity : Typically ≥95%

Biological Activity

The biological activity of 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid can be attributed to its structural features, which allow it to interact with various biological targets. Below are key findings from recent studies:

  • Inhibition of GABA Uptake :
    • Research has indicated that derivatives of this compound may function as inhibitors of GABA (gamma-aminobutyric acid) uptake, which is crucial for neurotransmission in the central nervous system. This mechanism is particularly relevant in the context of neuropathic pain management, as GABAergic signaling plays a significant role in pain modulation .
  • Potential as Anticancer Agents :
    • The compound's structural analogs have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have been evaluated for their ability to target specific kinases involved in cancer pathways, suggesting that 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid could be explored for anticancer properties .
  • Pharmacological Profile :
    • Preliminary pharmacological studies indicate that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further development in treating chronic pain conditions .

Data Table: Biological Activity Summary

Activity TypeMechanism/TargetReference
GABA Uptake InhibitionInhibits GAT subtypes
Anticancer PotentialKinase inhibition
Anti-inflammatory EffectsModulation of inflammatory pathways

Case Studies

  • GABA Uptake Inhibition Study :
    • A study published in ACS Chemical Neuroscience investigated novel functionalized amino acids, including derivatives similar to 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid. The results showed effective inhibition of GABA uptake across different mouse GAT subtypes, indicating potential therapeutic applications in treating neuropathic pain .
  • Anticancer Activity Assessment :
    • In another research effort, compounds structurally related to 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid were tested against various cancer cell lines. The findings suggested that these compounds could effectively inhibit cell growth through targeted kinase inhibition, highlighting their potential as anticancer agents .

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid is as an intermediate in the synthesis of sitagliptin, a well-known medication used for treating type 2 diabetes. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances insulin secretion and reduces glucagon release, leading to better glycemic control in diabetic patients.

Synthesis of Sitagliptin

The synthesis of sitagliptin involves several steps where 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid serves as a crucial building block. The general synthetic pathway is outlined below:

  • Formation of the Boc-protected amino acid : The tert-butoxycarbonyl (Boc) group protects the amino group during the reaction.
  • Coupling reaction : The compound undergoes coupling with other reagents to form sitagliptin.
  • Deprotection : The Boc group is removed to yield the final product.

This multi-step synthesis highlights the importance of 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid in producing effective DPP-4 inhibitors.

Research indicates that compounds related to 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric acid exhibit various biological activities beyond their pharmaceutical applications.

DPP-4 Inhibition

The DPP-4 inhibition mechanism is crucial for managing blood glucose levels. By inhibiting DPP-4, these compounds help maintain incretin levels, which are vital for insulin regulation. Studies have shown that sitagliptin, derived from this compound, significantly lowers blood sugar levels when used alone or in combination with other antidiabetic medications like metformin and pioglitazone .

Case Studies and Research Findings

Several studies have documented the effectiveness of sitagliptin and its derivatives in clinical settings:

  • A clinical trial published in Diabetes Care demonstrated that sitagliptin significantly improved glycemic control in patients with type 2 diabetes when compared to placebo groups .
  • Another study highlighted the safety profile of sitagliptin, reporting minimal adverse effects and good patient tolerance .

Chemical Reactions Analysis

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is readily removed under acidic conditions, regenerating the free amine:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Conditions : Room temperature (RT) for 1–2 hours.

  • Outcome : Quantitative conversion to 3-amino-4-(2-bromo-5-fluorophenyl)butyric acid, enabling subsequent peptide coupling or alkylation.

Mechanistic Insight :
The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol .

Nucleophilic Substitution at the Bromine Site

The bromine atom undergoes cross-coupling reactions:

Reaction Type Conditions Catalyst/Reagents Yield Product
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CAryl boronic acid75–85%3-(Boc-amino)-4-(5-fluoro-2-arylphenyl)butyric acid
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CAmines or heterocycles60–70%N-substituted derivatives

Key Observations :

  • Fluorine’s electron-withdrawing effect enhances bromine’s electrophilicity, improving coupling efficiency.

  • Steric hindrance from the Boc group slightly reduces yields compared to unprotected analogs .

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amide formation:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by alcohol.

  • Conditions : Reflux in dichloromethane (DCM) for 4–6 hours.

  • Yield : 90–95% for methyl/ethyl esters.

Amide Coupling

  • Reagents : HATU or EDC/HOBt with DIPEA .

  • Conditions : RT in DMF or THF.

  • Applications : Used to generate peptide-like structures for drug discovery .

Example :
Coupling with benzylamine yields 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyramide (85% yield).

Oxidation of the Butyric Acid Chain

Controlled oxidation converts the carboxylic acid to a ketone:

  • Reagents : Pyridinium chlorochromate (PCC) in DCM.

  • Conditions : RT for 12 hours.

  • Outcome : 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)-2-oxobutanoic acid (70% yield).

Side Reactions :
Over-oxidation to CO₂ occurs with stronger oxidants like KMnO₄.

Condensation Reactions

The Boc-protected amine and carboxylic acid can undergo intramolecular cyclization:

  • Conditions : DCC, DMAP in DCM .

  • Product : Lactam formation (e.g., 6-membered ring) at 50–60% yield .

Impurity Control :
Using toluene as a solvent reduces condensation byproducts compared to THF or dichloromethane .

Halogen Exchange

The bromine atom can be replaced via Finkelstein reaction:

  • Reagents : NaI in acetone, 60°C.

  • Yield : 65–75% conversion to 3-(Boc-amino)-4-(5-fluoro-2-iodophenyl)butyric acid.

Photochemical Reactions

UV irradiation induces C-Br bond cleavage:

  • Conditions : 254 nm UV light, acetonitrile.

  • Outcome : Radical intermediates recombine to form biaryl derivatives (40–50% yield).

Comparative Reactivity Table

Reaction Rate (Relative) Key Influencing Factors
Boc DepletionFastAcid strength, solvent polarity
Suzuki CouplingModerateSteric hindrance, electron-deficient aryl rings
Lactam FormationSlowSolvent (aprotic preferred), temperature
EsterificationVery FastAlcohol nucleophilicity, catalyst

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Key Properties of 3-(Boc-amino)-4-(substituted phenyl)butyric Acid Derivatives

Compound Name Substituents on Phenyl Molecular Formula Molecular Weight (g/mol) Key Features
3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric Acid 2-Bromo, 5-Fluoro C₁₅H₁₈BrFNO₄ 356.22* Bromine (electron-withdrawing) at ortho position; fluorine (strongly electronegative) at meta position.
BOC-(R)-3-AMINO-4-(4-BROMO-PHENYL)-BUTYRIC ACID 4-Bromo C₁₅H₁₈BrNO₄ 356.22* Bromine at para position; less steric hindrance compared to ortho substitution.
BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID 2,4,5-Trifluoro C₁₅H₁₈F₃NO₄ 333.31 Three fluorine atoms (electron-withdrawing) enhance acidity of the carboxylic acid.

*Calculated molecular weight based on formula.

Substituent Effects

  • This contrasts with the 4-bromo analog , where para substitution minimizes steric clashes, possibly improving solubility or interaction with planar biological targets. The 2,4,5-trifluoro analog lacks bromine but includes multiple fluorines, which increase electronegativity and may enhance metabolic stability in drug design.
  • Electronic Effects :

    • Bromine’s electron-withdrawing nature (inductive effect) in the target compound and the 4-bromo analog could polarize the phenyl ring, affecting π-π stacking or hydrogen bonding.
    • Fluorine’s strong electronegativity in the target compound and trifluoro analog increases the acidity of the carboxylic acid group (pKa reduction), influencing solubility and reactivity in coupling reactions.

Molecular Weight and Physicochemical Implications

  • The 2-bromo-5-fluoro and 4-bromo analogs share identical molecular weights (356.22 g/mol) but differ in halogen placement, which may lead to divergent crystallinity or melting points.

Preparation Methods

Key Steps

A representative synthetic route involves the following sequence:

  • Formation of Schiff Base Intermediate
    The starting material 2-bromo-5-fluorobenzaldehyde is reacted with a suitable amine (e.g., ammonia or a protected amino group precursor) to form an imine (Schiff base). This step is typically carried out under mild conditions to avoid side reactions.

  • Reduction to Amino Intermediate
    The Schiff base is reduced, often using sodium borohydride or catalytic hydrogenation, to yield the corresponding 3-amino-4-(2-bromo-5-fluorophenyl)butyric acid or its ester derivative.

  • Boc Protection of the Amino Group
    The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate, yielding the Boc-protected amino acid derivative.

  • Hydrolysis or Esterification (if necessary)
    Depending on the form of the intermediate, hydrolysis or esterification steps may be employed to obtain the free acid form.

Reaction Conditions and Optimization

  • The Schiff base formation is typically performed at room temperature or slightly elevated temperatures (20-40 °C) to ensure complete condensation.
  • Reduction is conducted in protic solvents such as methanol or ethanol.
  • Boc protection is often carried out at 0-25 °C to prevent side reactions.
  • Reaction times vary from several hours to overnight depending on reagent and scale.

Enzymatic and Alternative Chemical Methods

Enzymatic Resolution

  • Enzymatic methods using lipases or esterases have been reported for similar fluorophenyl-substituted amino acid derivatives to achieve high enantiomeric excess (up to 82% conversion under optimized conditions: pH 7.5, 25 °C, 24 h).
  • These methods involve selective esterification or hydrolysis steps that differentiate enantiomers, followed by Boc protection.

Alternative Chemical Routes

  • Use of benzyl ester intermediates followed by hydrogenolysis to remove protecting groups.
  • Application of chiral auxiliaries or chiral catalysts to control stereochemistry during amino acid backbone formation.
  • Multi-step sequences involving coupling of protected amino acid derivatives with aryl halide-containing intermediates.

Industrial-Scale Preparation Considerations

  • Solvent choice is critical: organic solvents immiscible with water such as toluene, methyl tert-butyl ether, dichloromethane, or cyclohexane are preferred for extraction and reaction steps to control impurities.
  • Inorganic bases such as sodium hydroxide or potassium carbonate are used to maintain reaction pH and facilitate coupling.
  • Reaction temperatures are controlled between 0-40 °C, with optimal yields often at 20 °C.
  • Reaction times range from 4 to 18 hours, with 10 hours being typical for complete conversion.
  • Molar ratios are optimized for reactants and bases (e.g., compound I to compound II at 1:1–2; compound I to inorganic base at 1:1–2.2).

Comparative Table of Preparation Methods

Preparation Aspect Chemical Synthesis Route Enzymatic Resolution Route Industrial Process Considerations
Starting Materials 2-bromo-5-fluorobenzaldehyde, amines, Boc2O Racemic amino acid derivatives, lipases/esterases Same as chemical, with emphasis on solvent and base
Key Reactions Schiff base formation, reduction, Boc protection Enzymatic selective esterification/hydrolysis Controlled pH, temperature, and solvent system
Reaction Conditions Room temperature to 40 °C, 4–18 h Mild aqueous conditions, pH ~7.5, 25 °C, 24 h Temperature control (0–40 °C), solvent immiscibility
Stereochemical Control Chiral auxiliaries or resolution required Enzymatic selectivity provides stereochemical purity Process design to minimize racemization
Purification Chromatography, recrystallization Extraction and crystallization Solvent partitioning, recrystallization, minimal chromatography
Yield Moderate to high (varies with scale and optimization) Up to 82% conversion reported for analogs High purity (>97%) and yield optimized for scale-up

Analytical Validation of Product

Summary of Key Research Findings

  • The Boc-protected amino acid derivative can be synthesized with high purity and yield by controlling solvent, base, temperature, and molar ratios.
  • Enzymatic routes offer advantages in stereochemical control but may require longer reaction times.
  • Industrial-scale synthesis benefits from solvent systems immiscible with water to reduce impurities and simplify workup.
  • The compound is a versatile intermediate for further pharmaceutical and chemical applications.

Q & A

Q. What are the key steps for synthesizing 3-(Boc-amino)-4-(2-bromo-5-fluorophenyl)butyric Acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring and introduction of the Boc-protected amine. A plausible route includes:
  • Step 1 : Suzuki-Miyaura cross-coupling between a bromo-fluorophenylboronic acid (e.g., 2-bromo-5-fluorophenylboronic acid) and a β-amino acid precursor. Use Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system at 80–100°C .
  • Step 2 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA in THF .
  • Step 3 : Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final product .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons), bromo/fluoro-substituted aromatic signals, and carboxylic acid protons (broad peak at δ ~12 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) confirms the molecular ion [M+H]⁺ or [M−H]⁻, with isotopic peaks matching bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : If crystals are obtained, use SHELXL for refinement and ORTEP-3 for visualizing the 3D structure. The Boc group and halogen positions can be validated .

Q. What purification methods are effective for this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel with a gradient of ethyl acetate/hexane (30–70%) for intermediate steps .
  • Recrystallization : Use ethanol/water mixtures to isolate the final product. Monitor purity via melting point (mp ~100–120°C, similar to analogs ).
  • HPLC : For high-purity requirements (>95%), employ a C18 column with 0.1% TFA in the mobile phase to suppress carboxylic acid ionization .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • Purity Check : Run HPLC to rule out contaminants (e.g., residual boronic acid from Suzuki coupling) .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to assess rotational barriers around the Boc group or hindered phenyl rings .
  • X-ray Validation : If ambiguity persists, crystallize the compound and compare experimental bond lengths/angles with DFT-optimized structures .

Q. What strategies optimize cross-coupling efficiency for introducing the bromo-fluorophenyl moiety?

  • Methodological Answer :
  • Ligand Screening : Test ligands like SPhos or XPhos to enhance Pd catalyst activity for electron-deficient aryl bromides .
  • Solvent Optimization : Use toluene/EtOH (3:1) for better solubility of boronic acid intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 min) while maintaining yields >80% .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). Focus on halogen bonding via the bromine atom .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures (GROMACS) to assess stability of the Boc group under physiological conditions .
  • DFT Calculations : Calculate electrostatic potential surfaces (Gaussian 09) to identify reactive sites for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.